An In-depth Technical Guide to 6-Fluoronicotinic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Fluoronicotinic Acid: Properties, Synthesis, and Applications
A Note to the Reader: This technical guide focuses on the chemical properties, synthesis, and applications of 6-Fluoronicotinic Acid . Extensive searches for publicly available scientific data on "6-(4-Fluorobenzyl)nicotinic acid" did not yield specific information, suggesting it is a compound that is not widely documented. As a relevant and well-characterized alternative, this guide provides an in-depth look at 6-Fluoronicotinic Acid, a structurally related and significant compound in medicinal chemistry.
Introduction
6-Fluoronicotinic acid, a fluorinated derivative of nicotinic acid (Vitamin B3), is a pivotal building block in the synthesis of complex organic molecules.[1] Its unique electronic properties, conferred by the presence of a fluorine atom on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability.[2][3][4] This guide provides a comprehensive overview of the chemical and physical characteristics of 6-fluoronicotinic acid, detailed synthetic methodologies, and its applications in contemporary chemical research.
Physicochemical Properties
6-Fluoronicotinic acid is a white to off-white crystalline solid at room temperature.[5][6] The presence of the electron-withdrawing fluorine atom at the 6-position influences the acidity and reactivity of the carboxylic acid group and the pyridine ring.
| Property | Value | Source |
| CAS Number | 403-45-2 | [1][7] |
| Molecular Formula | C₆H₄FNO₂ | [7] |
| Molecular Weight | 141.10 g/mol | [7][8] |
| Appearance | White to off-white crystalline powder | [5][6][9] |
| Melting Point | 144-148 °C | [9][10][11] |
| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg | [12] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like methanol and dimethylformamide. | [5][6] |
| pKa | 3.41 ± 0.10 (Predicted) | [6] |
Chemical Structure
The chemical structure of 6-Fluoronicotinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a fluorine atom at the 6-position.[1]
Caption: Chemical structure of 6-Fluoronicotinic Acid.
Synthesis of 6-Fluoronicotinic Acid
Several synthetic routes have been developed for the preparation of 6-fluoronicotinic acid. A common and effective method involves the oxidation of a corresponding methylpyridine precursor.
Experimental Protocol: Oxidation of 2-Fluoro-5-methylpyridine
This protocol describes the synthesis of 6-fluoronicotinic acid via the potassium permanganate oxidation of 2-fluoro-5-methylpyridine.[13]
Materials:
-
2-Fluoro-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Dichloroethane
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.1 g (0.1 mol) of 2-fluoro-5-methylpyridine and 250 mL of water.
-
With stirring, add 31.6 g (0.2 mol) of KMnO₄ and 5.6 g (0.1 mol) of KOH to the flask.
-
Heat the reaction mixture in an oil bath to 95°C and maintain this temperature for 5 hours.
-
Filter the hot reaction mixture and collect the filtrate.
-
Allow the filtrate to cool to room temperature.
-
Adjust the pH of the filtrate to 2-4 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration.
-
Extract the filtrate twice with dichloroethane.
-
Combine the filtered solid with the residue from the evaporated dichloroethane extracts to obtain the final product.
Caption: General workflow for the synthesis of 6-Fluoronicotinic Acid.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (141.10 g/mol ).[7][8] Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-F bond vibrations.
Biological Activity and Applications
6-Fluoronicotinic acid is a key intermediate in the synthesis of various biologically active molecules.[1] Its derivatives have shown potential in several therapeutic areas.
-
Active Pharmaceutical Ingredients (APIs): It serves as a crucial building block for the synthesis of more complex APIs.[1] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[2][3][4]
-
Positron Emission Tomography (PET) Tracers: 6-Fluoronicotinic acid is utilized in the development of ¹⁸F-labeled PET tracers.[1] These tracers are valuable tools for in vivo imaging to visualize and measure metabolic processes, which is crucial for disease diagnosis and monitoring.[14] For instance, derivatives have been used to create tracers for imaging melanoma.[1]
-
Cancer Research: A derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid has been investigated for its potential in pancreatic cancer treatment.[1]
Safety and Handling
6-Fluoronicotinic acid is classified as a hazardous substance.[8][9][15] It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][15][16]
Precautionary Measures:
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[9] Use in a well-ventilated area.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, eye protection, and a dust mask.[9][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from strong oxidizing agents, strong bases, and amines.[15]
Conclusion
6-Fluoronicotinic acid is a versatile and valuable fluorinated building block in organic synthesis. Its unique chemical properties and reactivity make it an important starting material for the development of novel pharmaceuticals, particularly in the fields of oncology and medical imaging. While detailed spectroscopic and biological data for the specifically requested "6-(4-Fluorobenzyl)nicotinic acid" are not publicly available, the comprehensive information provided for 6-fluoronicotinic acid offers significant insights into the chemistry and potential applications of this class of compounds for researchers and drug development professionals.
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6-Fluoronicotinic acid-250mg | Worldwide Life Sciences. (2026, February 27). Worldwide Life Sciences. Retrieved March 15, 2026, from [Link]
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6-Fluoronicotinic acid | CAS#:403-45-2. (2025, September 30). Chemsrc. Retrieved March 15, 2026, from [Link]
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Olberg, D. E., Arukwe, J. M., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of medicinal chemistry, 53(4), 1732–1740. [Link]
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Olberg, D. E., Arukwe, J. M., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740. [Link]
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Huang, C. H., Khan, P., et al. (2024). Development of a Radiolabeled Cyclin-Dependent Kinases 4 and 6 (CDK4/6) Inhibitor for Brain and Cancer PET Imaging. Cancers, 16(12), 2231. [Link]
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Purser, S., Moore, P. R., et al. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]
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Sieniawska, E., Ginalska, G., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules (Basel, Switzerland), 27(5), 1662. [Link]
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Ielo, L., Holzer, M., et al. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Retrieved March 15, 2026, from [Link]
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